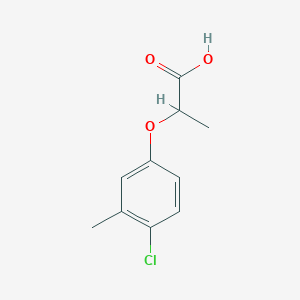

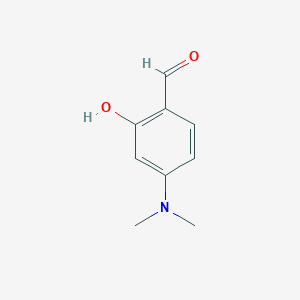

4-(Dimethylamino)-2-hydroxybenzaldehyde

Vue d'ensemble

Description

4-(Dimethylamino)benzaldehyde has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzaldehyde involves solid-state synthetic route. The various thermodynamic parameters such as heat of mixing, entropy of fusion, roughness parameter, interfacial energy and excess thermodynamic functions of intermolecular complexes and eutectics were calculated using the heat of fusion values .Molecular Structure Analysis

The experimental and theoretical study on the molecular structure of 4-(Dimethylamino)benzaldehyde is presented. The IR and Raman spectra were recorded in solid state. Optimized geometry, vibrational frequencies and various thermodynamic parameters of the title compound were calculated using DFT methods .Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde acts as a strong electrophile which reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .Physical And Chemical Properties Analysis

According to orbital natural bond calculations, the compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network. Molecular Electrostatic Potential (MEP) is also performed. HOMO and LUMO energies have been identified .Applications De Recherche Scientifique

Identification of Microplastics

This compound has been used in the identification of microplastics (MPs) from common use plastic items through DANS fluorescence. This application is crucial in environmental studies, particularly in tracking and analyzing pollution caused by synthetic organic polymers .

Analytical Chemistry

In analytical chemistry, 4-(Dimethylamino)-2-hydroxybenzaldehyde may be used as a reagent or catalyst in various reactions, including esterifications and transesterifications, due to its nucleophilic properties .

Vibrational Spectroscopy

The compound’s structure and dynamics have been assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations, which is significant in material science for understanding molecular interactions .

Mercury Detection

It has been utilized in the development of ionophore coated wire electrodes for Flow Injection Analysis (FIA) of mercury, indicating its potential in environmental monitoring and toxicology studies .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-4-3-7(6-11)9(12)5-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURCTZNCAHYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431126 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-hydroxybenzaldehyde | |

CAS RN |

41602-56-6 | |

| Record name | 4-(dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)